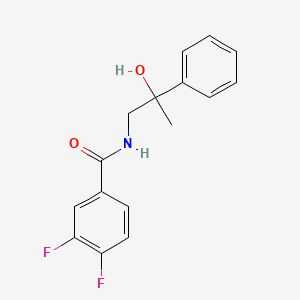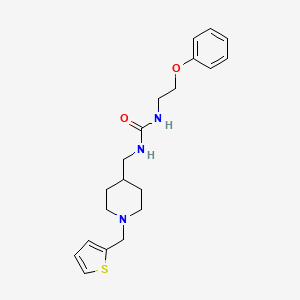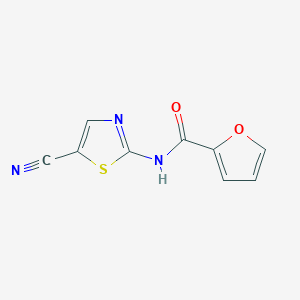![molecular formula C24H26FN3O4S B2911074 methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1115924-79-2](/img/structure/B2911074.png)
methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactions involved, which could include various types of coupling reactions, substitutions, and ring-forming reactions. For example, the Suzuki–Miyaura cross-coupling reaction might be used to form carbon-carbon bonds.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The compound methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide and its analogs have been synthesized and investigated for their potential antibacterial activities. These compounds are part of a broader class of chemicals that have shown promising results against various bacterial strains. For instance, Culbertson et al. (1991) synthesized similar compounds and assessed their antibacterial efficacy and the inhibition of DNA gyrase, highlighting the potential of these compounds as antibacterial agents (Culbertson, 1991). Similarly, Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones from a lead molecule and evaluated their antibacterial and antifungal activities, further demonstrating the utility of such compounds in combating microbial infections (Patel & Patel, 2010).
Synthesis and Structural Characterization
These compounds are also notable for their complex synthesis processes and structural characterization, which play a crucial role in understanding their functional mechanisms. Studies have focused on the synthesis of novel derivatives, exploring their chemical structures and potential interactions with biological targets. For example, Mekky and Sanad (2020) prepared and characterized novel bis(pyrazole-benzofuran) hybrids, demonstrating their potent antibacterial activities and providing insights into their structural properties (Mekky & Sanad, 2020). Cecchetti et al. (1987) synthesized pyridobenzothiazine acid derivatives and evaluated their antibacterial activity, further illustrating the significance of structural analysis in developing effective antibacterial agents (Cecchetti et al., 1987).
Potential Applications Beyond Antibacterial Activity
While the primary focus has been on the antibacterial potential of these compounds, research indicates broader applications, including their role in inhibiting bacterial biofilm formation and potential uses in treating infections resistant to conventional antibiotics. For example, the study by Mekky and Sanad (2020) not only highlighted the antibacterial efficacy of novel bis(pyrazole-benzofuran) hybrids but also their ability to inhibit bacterial biofilms, suggesting applications in preventing bacterial colonization and infection (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-[4-(3-methylphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-16-4-3-5-18(12-16)26-8-10-27(11-9-26)20-14-21-22(13-19(20)25)33(30,31)23(24(29)32-2)15-28(21)17-6-7-17/h3-5,12-15,17H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQLZUIFQHQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

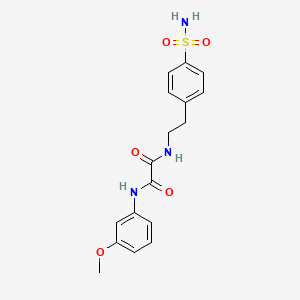
![3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)

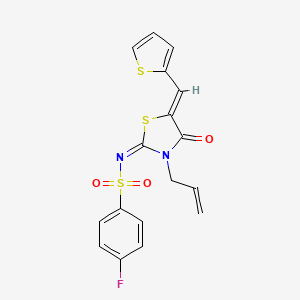
![2-(2-bromophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2910999.png)
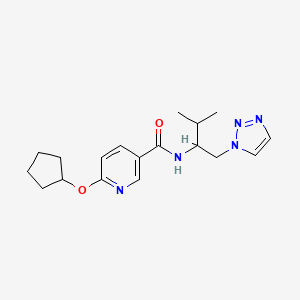

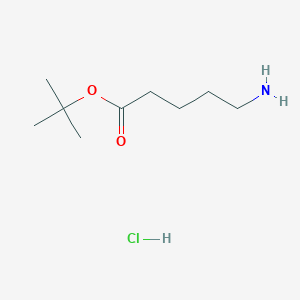
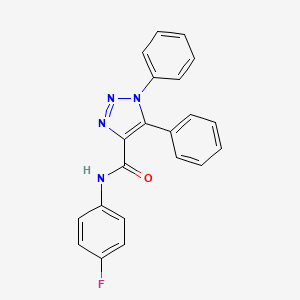
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)
